molecular formula C8H9BrFN B13480955 (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine

(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine

Katalognummer: B13480955
Molekulargewicht: 218.07 g/mol
InChI-Schlüssel: YSAGSFSHBLJOCT-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine: is an organic compound characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

These reactions are usually carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the bromine or fluorine atoms.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the effects of halogenated phenyl rings on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In industry, this compound may be used in the production of specialty chemicals and intermediates. Its unique properties can be leveraged to create high-value products for various applications.

Wirkmechanismus

The mechanism of action of (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine
  • (1S)-1-(3-bromo-2-chlorophenyl)ethan-1-amine
  • (1S)-1-(3-iodo-2-fluorophenyl)ethan-1-amine

Uniqueness

(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms on the phenyl ring can influence its reactivity and interactions, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H9BrFN

Molekulargewicht

218.07 g/mol

IUPAC-Name

(1S)-1-(3-bromo-2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1

InChI-Schlüssel

YSAGSFSHBLJOCT-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C1=C(C(=CC=C1)Br)F)N

Kanonische SMILES

CC(C1=C(C(=CC=C1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.